N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride
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Overview
Description
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride is an organic compound that belongs to the class of ethylenediamines. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized as a ligand, reducing agent, catalyst, or cross-linking agent in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride typically involves the reaction of ethylenediamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then purified through crystallization or distillation to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a chelating agent in the treatment of metal poisoning.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and facilitate their removal from biological systems. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog with two amino groups, commonly used as a building block in organic synthesis.
Diethylenetriamine: Contains an additional ethylene bridge, providing more flexibility and different reactivity.
Triethylenetetramine: A larger analog with four amino groups, used as a chelating agent in medical applications.
Uniqueness
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride is unique due to its specific structure, which combines the properties of ethylenediamine and methylamine. This combination allows for versatile reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARBJIETBBDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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